![molecular formula C20H28N2O4 B11179324 [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone CAS No. 1005263-02-4](/img/structure/B11179324.png)
[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone
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Overview
Description
[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone is a complex organic compound characterized by its unique structure, which includes two morpholine rings and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone typically involves multiple steps, starting with the preparation of the morpholine rings. These rings are then functionalized with dimethyl groups at the 2 and 6 positions. The phenyl group is introduced through a carbonylation reaction, which links the morpholine rings to the phenyl group via a methanone bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.
Key Reactions:
- Oxidation : Modifies existing functional groups.
- Reduction : Alters carbonyl groups to alcohols.
- Substitution : Introduces new functional groups through nucleophilic or electrophilic reactions.
Biological Research
This compound has shown potential in biological applications, particularly in pharmacology.
Anticholinesterase Activity
Recent studies indicate that it may inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | TBD | AChE |
Antimicrobial Activity
Research suggests that this morpholine derivative exhibits antimicrobial properties, potentially effective against various bacterial strains.
Test Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | TBD |
Staphylococcus aureus | TBD |
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it valuable in industrial settings.
Applications:
- Pharmaceutical Development : Used as an intermediate in synthesizing new drugs.
- Material Science : Employed in creating advanced materials, including polymers and coatings.
Case Study 1: Anticholinesterase Activity
A study evaluated the efficacy of [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone as an AChE inhibitor. The results indicated significant inhibition at specific concentrations, suggesting its potential role in developing treatments for Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial properties of the compound were tested against common bacterial pathogens. The findings demonstrated that the compound effectively inhibited bacterial growth, indicating its potential use as an antimicrobial agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
[3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone is unique due to its dual morpholine rings and phenyl group, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in scientific research and industrial applications.
Biological Activity
The compound [3-(2,6-Dimethyl-morpholine-4-carbonyl)-phenyl]-(2,6-dimethyl-morpholin-4-yl)-methanone is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two morpholine rings and a phenyl group, which are essential for its biological activity. The molecular formula is C15H22N2O2, and it has a molar mass of 262.35 g/mol.
1. Anticholinesterase Activity
Recent studies have indicated that morpholine derivatives exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated in vitro, showing promising results with an IC50 value indicating effective inhibition.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | TBD | AChE |
2. Antimicrobial Activity
Morpholine derivatives have been studied for their antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively. The compound's structure suggests it may interact with microbial cell membranes or enzymes critical for bacterial survival.
Test Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | TBD |
Staphylococcus aureus | TBD |
3. Antitumor Activity
Preliminary investigations into the antitumor potential of this compound have shown that it may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon cancer) | TBD |
MCF-7 (Breast cancer) | TBD |
Case Studies
Several case studies have highlighted the biological activity of morpholine derivatives:
- Study on AChE Inhibition : A recent study synthesized a series of morpholine derivatives and tested their inhibitory effects on AChE. The most potent derivative showed an IC50 value significantly lower than that of standard drugs like donepezil, suggesting a potential therapeutic application in Alzheimer's disease management .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of various morpholine compounds against common pathogens. Results indicated that certain derivatives exhibited strong antibacterial activity, which could lead to new treatments for bacterial infections resistant to conventional antibiotics .
- Cancer Cell Line Studies : Research involving the compound's effects on cancer cell lines demonstrated significant cytotoxicity, with specific mechanisms identified through flow cytometry and apoptosis assays. These findings support further exploration into its use as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
- Membrane Interaction : Its lipophilic nature allows interaction with microbial membranes, disrupting their integrity.
- Cell Cycle Modulation : In cancer cells, it may interfere with cell cycle progression and promote apoptotic pathways.
Properties
CAS No. |
1005263-02-4 |
---|---|
Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[3-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H28N2O4/c1-13-9-21(10-14(2)25-13)19(23)17-6-5-7-18(8-17)20(24)22-11-15(3)26-16(4)12-22/h5-8,13-16H,9-12H2,1-4H3 |
InChI Key |
IHJDRYNYQYKMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)C(=O)N3CC(OC(C3)C)C |
Origin of Product |
United States |
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